molecular formula C32H32N2O5 B11611055 10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11611055
M. Wt: 524.6 g/mol
InChI Key: UPNKLMYBXKPODX-UHFFFAOYSA-N
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Description

10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a cyclopropylcarbonyl group, a phenyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.

    Industry: It may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo[b,e][1,4]diazepin derivatives with different substituents. Examples include:

  • 10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • This compound .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C32H32N2O5

Molecular Weight

524.6 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-9-phenyl-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H32N2O5/c1-37-27-17-22(18-28(38-2)31(27)39-3)30-29-24(15-21(16-26(29)35)19-9-5-4-6-10-19)33-23-11-7-8-12-25(23)34(30)32(36)20-13-14-20/h4-12,17-18,20-21,30,33H,13-16H2,1-3H3

InChI Key

UPNKLMYBXKPODX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C6CC6

Origin of Product

United States

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